molecular formula C13H18N2O2 B112576 4-Amino-1-benzylpiperidine-4-carboxylic Acid CAS No. 39143-25-4

4-Amino-1-benzylpiperidine-4-carboxylic Acid

Cat. No. B112576
CAS RN: 39143-25-4
M. Wt: 234.29 g/mol
InChI Key: UAPJXCZSNCQLMR-UHFFFAOYSA-N
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Patent
US07863450B2

Procedure details

A solution of 4-amino-1-benzylpiperidine-4-carboxylic acid (5 g, 21 mmol) in methanol (90 ml) is cooled down to 0° C. and treated dropwise with thionyl chloride. The mixture is then brought to reflux for 5 hours and stirred at 20° C. overnight. The mixture is concentrated under reduced pressure, the residue is taken up in toluene and concentrated again to give 6.14 g of 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride ax58 as a hygroscopic white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:15]([OH:17])=[O:16])[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.S(Cl)([Cl:20])=O>CO>[ClH:20].[NH2:1][C:2]1([C:15]([OH:17])=[O:16])[CH2:3][CH2:4][N:5]([CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:6][CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)C(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC1(CCN(CC1)CC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.